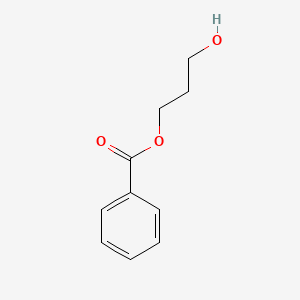

3-Hydroxypropyl benzoate

CAS No.: 6946-99-2

Cat. No.: VC1712971

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6946-99-2 |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | 3-hydroxypropyl benzoate |

| Standard InChI | InChI=1S/C10H12O3/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |

| Standard InChI Key | BZISNWGGPWSXTK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)OCCCO |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCCCO |

Introduction

Chemical Identity and Structure

3-Hydroxypropyl benzoate (CAS: 6946-99-2) is an organic ester with hydroxyl functionality. It possesses a benzoate group attached to a 3-hydroxypropyl chain through an ester linkage, giving it both lipophilic and hydrophilic characteristics that contribute to its versatility in various applications.

| Parameter | Value |

|---|---|

| CAS Number | 6946-99-2 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 3-hydroxypropyl benzoate |

| Synonyms | 1,3-Propanediol benzoate; 1,3-Propanediol monobenzoate; 3-(Benzoyloxy)-1-propanol; NSC 57388 |

| MDL Number | MFCD00545229 |

The compound features a benzoic acid moiety esterified with a 3-hydroxypropanol unit, creating a molecule with dual functionality: an ester group and a terminal hydroxyl group. This structural arrangement provides unique chemical reactivity that distinguishes it from other benzoate esters .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-hydroxypropyl benzoate is essential for evaluating its potential applications and behavior in various environments.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid/Liquid at room temperature | |

| Density | 1.349 g/cm³ | |

| Refractive Index | 1.717 | |

| Purity (Commercial) | 97% | |

| LogP | 1.22580 | |

| Polar Surface Area | 46.53000 Ų | |

| Exact Mass | 180.07900 g/mol |

The moderate LogP value of 1.22580 indicates a balance between hydrophilic and lipophilic properties, which contributes to its versatility in various chemical reactions and applications. This amphiphilic characteristic makes it potentially useful in formulations requiring both aqueous solubility and lipid interaction capability .

Chemical Reactivity

The chemical reactivity of 3-hydroxypropyl benzoate is governed by its functional groups:

-

Ester Group: Susceptible to hydrolysis under acidic or basic conditions, transesterification with alcohols, and reduction to alcohols with appropriate reducing agents.

-

Terminal Hydroxyl Group: Can undergo oxidation to aldehydes or carboxylic acids, esterification with acid anhydrides or acyl chlorides, and substitution reactions to form ethers or other derivatives.

This dual functionality allows 3-hydroxypropyl benzoate to serve as a versatile building block in organic synthesis, particularly for the preparation of more complex molecules requiring specific functional group patterns .

Synthesis Methods

Several synthetic routes can be employed for the preparation of 3-hydroxypropyl benzoate, each with specific advantages depending on the available starting materials and desired purity.

Direct Esterification

The most straightforward approach involves the direct esterification of benzoic acid with 1,3-propanediol:

Benzoic acid + 1,3-Propanediol → 3-Hydroxypropyl benzoate + Water

This reaction typically requires an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) and is often performed under reflux conditions with continuous removal of water to drive the equilibrium toward product formation .

Transesterification

An alternative synthetic route involves the transesterification of methyl or ethyl benzoate with 1,3-propanediol:

Methyl benzoate + 1,3-Propanediol → 3-Hydroxypropyl benzoate + Methanol

This reaction can be catalyzed by bases (such as alkali metal hydroxides) or acids and is typically conducted at elevated temperatures to facilitate the exchange of the alcohol groups .

Acylation with Benzoyl Chloride

A more reactive approach involves the acylation of 1,3-propanediol with benzoyl chloride:

Benzoyl chloride + 1,3-Propanediol → 3-Hydroxypropyl benzoate + HCl

This reaction is typically performed in the presence of a base (such as pyridine or triethylamine) to neutralize the HCl generated during the reaction. The selectivity for mono-acylation can be controlled by using excess diol or by controlled addition of the acylating agent .

Applications and Uses

The multifunctional nature of 3-hydroxypropyl benzoate makes it valuable for various applications across different fields.

Pharmaceutical Applications

In pharmaceutical research and development, 3-hydroxypropyl benzoate serves several important functions:

-

Intermediate in Drug Synthesis: The compound can serve as a building block in the synthesis of more complex pharmaceutical agents, particularly those requiring specific spacing between functional groups .

-

Prodrug Development: The hydroxyl group provides a site for conjugation with active pharmaceutical ingredients, potentially improving pharmacokinetic properties or targeting capabilities.

-

Formulation Excipient: Like other benzoate esters, it may find use as a solubilizer or preservative in pharmaceutical formulations.

Patent literature suggests the involvement of similar hydroxypropyl benzoate derivatives in pharmaceutical syntheses, particularly in the preparation of compounds with therapeutic activity .

Chemical Intermediate

The dual functionality of 3-hydroxypropyl benzoate makes it a valuable intermediate in organic synthesis:

-

Linker and Spacer: The three-carbon chain with terminal hydroxyl group can serve as a spacer between functional moieties in more complex molecules.

-

Protected Alcohol: The benzoate group can function as a protecting group for one hydroxyl of 1,3-propanediol, allowing selective functionalization of the remaining hydroxyl group.

-

Scaffold Building: The compound can serve as a scaffold for building more complex structures through elaboration of both the benzoate and hydroxyl functionalities .

Industrial Applications

Potential industrial applications include:

-

Fragrance and Flavor Industry: Similar to other benzoate esters, it may contribute desirable organoleptic properties to consumer products.

-

Polymer Chemistry: The hydroxyl functionality allows for incorporation into polymer chains through esterification or other reactions.

-

Coating Formulations: The balanced lipophilic-hydrophilic character may be useful in specialized coating applications.

| Compound | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) |

|---|---|---|---|

| 3-Hydroxypropyl benzoate | 1.349 | Not reported | Not reported |

| Methyl benzoate | 1.088 | 199 | 77 |

| Propyl benzoate | 1.026 | 229.5 | Not reported |

| 3-Fluoro-2-hydroxypropyl benzoate | 1.21 | 326 | 151 |

This comparison demonstrates how structural modifications influence physical properties. The addition of a hydroxyl group increases density and likely affects solubility characteristics, while fluorine substitution significantly raises the boiling point and flash point .

Research Applications and Future Directions

Current Research Applications

While specific research focused exclusively on 3-hydroxypropyl benzoate is limited in the literature, its structural features suggest several promising research applications:

-

Medicinal Chemistry: The compound's structure makes it potentially valuable in drug design, particularly for creating molecules with balanced hydrophilic-lipophilic properties. Patent literature indicates use of similar structures in pharmaceutical development .

-

Synthetic Methodology Development: As a bifunctional molecule, it serves as an excellent model compound for developing selective transformation methodologies targeting either the ester or hydroxyl functionality.

-

Materials Science: The hydroxyl group provides a handle for incorporation into polymeric materials, potentially modifying their physical properties or introducing benzoate moieties with specific functions.

Future Research Directions

Promising areas for future research involving 3-hydroxypropyl benzoate include:

-

Structure-Activity Relationship Studies: Systematic modification of the basic structure could yield derivatives with enhanced properties for specific applications.

-

Green Chemistry Applications: Development of environmentally friendly synthesis methods using biocatalysts or renewable feedstocks.

-

Drug Delivery Systems: Exploration of potential applications in drug delivery systems, where the dual functionality could be exploited for conjugation to both drugs and targeting moieties.

-

Antimicrobial Applications: Investigation of potential antimicrobial properties, as other benzoate esters have demonstrated such activity.

Analytical Methods for Characterization

Several analytical techniques are applicable for the characterization and quality assessment of 3-hydroxypropyl benzoate:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural confirmation, with characteristic signals for aromatic protons, ester linkage, and hydroxyl-bearing carbon chain.

-

Infrared (IR) Spectroscopy: Key absorption bands would include ester carbonyl stretching (approximately 1720 cm⁻¹), aromatic C=C stretching, and O-H stretching from the hydroxyl group.

-

Mass Spectrometry: Characteristic fragmentation patterns would likely include loss of the hydroxypropyl chain and benzoate-related fragments.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Useful for purity determination and quantitative analysis, typically using reverse-phase conditions.

-

Gas Chromatography (GC): May require derivatization of the hydroxyl group for improved volatility and peak shape.

These methods collectively provide comprehensive characterization capabilities for both research and quality control purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume